molecular formula C5H9ClO B15356479 2-(chloromethyl)Butanal

2-(chloromethyl)Butanal

Cat. No.: B15356479
M. Wt: 120.58 g/mol
InChI Key: DWNFIQZNEIGHEO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)butanal is an organic compound with the molecular formula C5H9ClO. It is a chlorinated aldehyde, featuring a chloromethyl group (-CH2Cl) attached to the second carbon of butanal (butyraldehyde). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Butanal: One common synthetic route involves the chloromethylation of butanal using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with butanal to form this compound.

  • Reductive Amination: Another method involves the reductive amination of butanal with chloroacetic acid in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms an intermediate imine, which is then reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 2-(chloromethyl)butanoic acid. This reaction is typically carried out using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to 2-(chloromethyl)butanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the chloromethyl group, where nucleophiles replace the chlorine atom. For example, reacting this compound with ammonia can yield 2-(aminomethyl)butanal.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Ammonia (NH3), sodium hydroxide (NaOH)

Major Products Formed:

  • 2-(Chloromethyl)butanoic acid (from oxidation)

  • 2-(Chloromethyl)butanol (from reduction)

  • 2-(Aminomethyl)butanal (from substitution)

Scientific Research Applications

2-(Chloromethyl)butanal has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a chemical probe to study biological systems and pathways.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(chloromethyl)butanal exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The chloromethyl group is particularly reactive due to the presence of the chlorine atom, which makes it a useful intermediate in various chemical transformations.

Molecular Targets and Pathways Involved:

  • In biological systems, this compound may interact with specific enzymes or receptors, leading to biological effects. The exact targets and pathways would depend on the context of the research or application.

Comparison with Similar Compounds

  • 2-(Chloromethyl)ethanol

  • 2-(Chloromethyl)propanal

  • 2-(Chloromethyl)butanol

  • 2-(Chloromethyl)pentanal

Properties

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-(chloromethyl)butanal

InChI

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3

InChI Key

DWNFIQZNEIGHEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C=O

Origin of Product

United States

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